![molecular formula C23H22N2O2S B2561616 3-benzyl-5,6-dimethyl-1-(4-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 689755-73-5](/img/no-structure.png)
3-benzyl-5,6-dimethyl-1-(4-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound’s name suggests it’s a thieno[2,3-d]pyrimidine derivative. Thieno[2,3-d]pyrimidines are a class of compounds containing a pyrimidine ring fused to a thiophene ring. They have been studied for their potential biological activities.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrimidine ring, possibly through a condensation reaction, followed by the introduction of the thiophene ring. The benzyl and methyl groups would likely be introduced through substitution reactions.Molecular Structure Analysis
The molecular structure can be analyzed using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the compound’s molecular geometry, the types of bonds present, and the compound’s molecular weight.Chemical Reactions Analysis
The chemical reactivity of the compound can be studied using various techniques like IR spectroscopy and UV-Vis spectroscopy. These techniques can provide information about the types of chemical reactions the compound can undergo.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability, can be determined using various analytical techniques.Applications De Recherche Scientifique
Antitumor Activity
The synthesis of certain thieno[2,3-d]pyrimidines has been shown to yield compounds with significant antitumor activity. For example, compounds synthesized along similar lines have demonstrated potent lipid-soluble inhibition of mammalian dihydrofolate reductase, showing significant activity against specific carcinomas in animal models. This suggests potential applications in cancer therapy, targeting the inhibition of enzymes crucial for DNA synthesis in rapidly dividing tumor cells (E. Grivsky, S. Lee, C. W. Sigel, D. Duch, C. A. Nichol, 1980).
Hormone Receptor Antagonism
Another area of application involves the development of non-peptide antagonists for hormone receptors, such as the human luteinizing hormone-releasing hormone (LHRH) receptor. Thieno[2,3-d]pyrimidine derivatives have been identified as highly potent and orally bioavailable LHRH receptor antagonists. This highlights their potential use in treating sex-hormone-dependent diseases, offering a new class of therapeutic agents that could address conditions like prostate cancer, endometriosis, and uterine fibroids (S. Sasaki, N. Cho, Y. Nara, M. Harada, S. Endo, N. Suzuki, S. Furuya, M. Fujino, 2003).
Fluorescence and Optical Properties
Research into thieno[2,3-d]pyrimidine derivatives has also revealed compounds with novel solid-state fluorescence properties, which could have applications in materials science, particularly in the development of fluorescent probes and optical materials. Such compounds can serve as the basis for designing fluorescence-based sensors, optical limiters, and other photonic devices (Kenichirou Yokota, Masayori Hagimori, Naoko Mizuyama, Yasuhisa Nishimura, H. Fujito, Yasuhiro Shigemitsu, Y. Tominaga, 2012).
Safety And Hazards
The safety and hazards associated with the compound can be determined through toxicological studies. This could involve studying the compound’s effects on cells and organisms, and determining its LD50 value.
Orientations Futures
Future research on the compound could involve studying its potential uses, such as its potential as a pharmaceutical drug or its use in materials science.
Propriétés
Numéro CAS |
689755-73-5 |
|---|---|
Nom du produit |
3-benzyl-5,6-dimethyl-1-(4-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione |
Formule moléculaire |
C23H22N2O2S |
Poids moléculaire |
390.5 |
Nom IUPAC |
3-benzyl-5,6-dimethyl-1-[(4-methylphenyl)methyl]thieno[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H22N2O2S/c1-15-9-11-19(12-10-15)14-25-22-20(16(2)17(3)28-22)21(26)24(23(25)27)13-18-7-5-4-6-8-18/h4-12H,13-14H2,1-3H3 |
Clé InChI |
VBPDMVSYMDTJCW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=C(S3)C)C)C(=O)N(C2=O)CC4=CC=CC=C4 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-({[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate](/img/structure/B2561533.png)
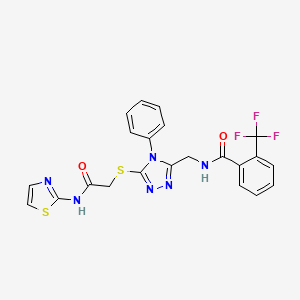
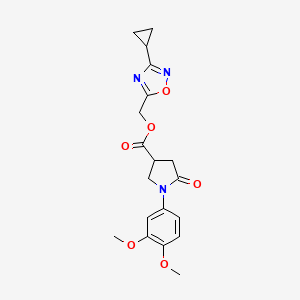
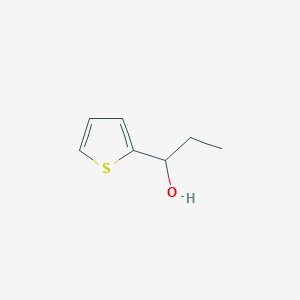
![2-Chloro-1-(6-ethyl-2-oxa-6,9-diazaspiro[4.5]decan-9-yl)ethanone](/img/structure/B2561540.png)
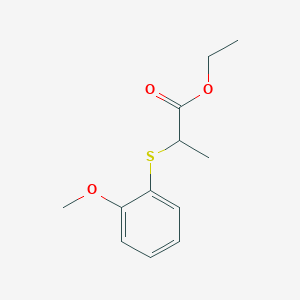
![potassium tert-butyl N-[3-(trifluoroboranuidyl)propyl]carbamate](/img/structure/B2561543.png)
![N-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2561548.png)
![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2561549.png)
![2-bromo-5-methoxy-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzamide](/img/structure/B2561550.png)
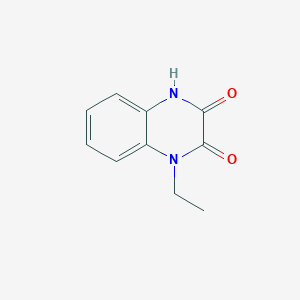
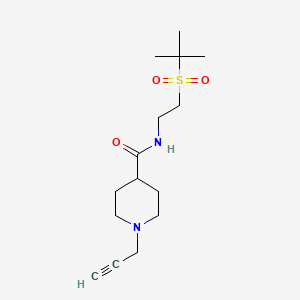
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-morpholino-2-oxoethyl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B2561556.png)